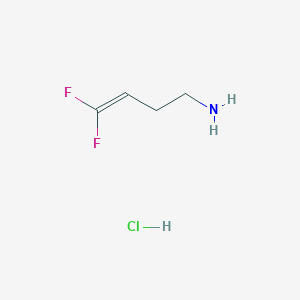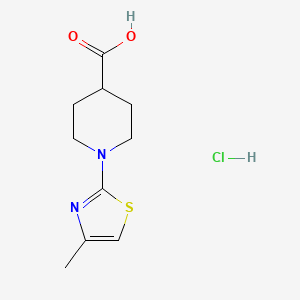
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C10H14N2O2S. It is a derivative of piperidine and thiazole, which are both significant in medicinal chemistry due to their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
2,4-Disubstituted thiazoles: These compounds have similar thiazole rings but different substituents, leading to varied biological activities.
Uniqueness
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of the thiazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H15ClN2O2S |
|---|---|
分子量 |
262.76 g/mol |
IUPAC名 |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14;/h6,8H,2-5H2,1H3,(H,13,14);1H |
InChIキー |
ALVPCIQZIMTXAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)N2CCC(CC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


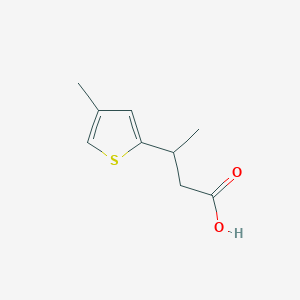
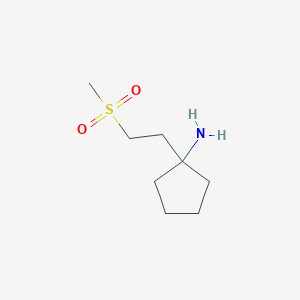


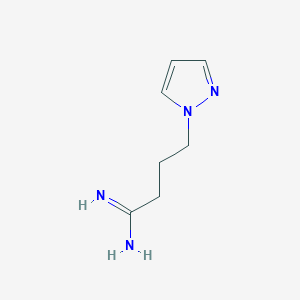
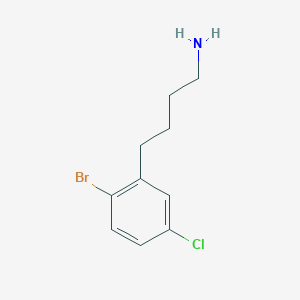
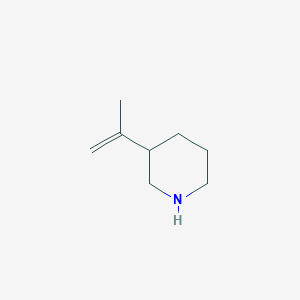
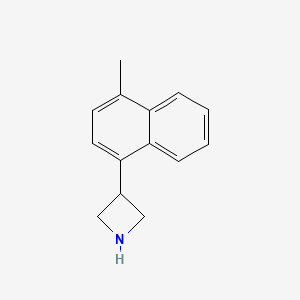
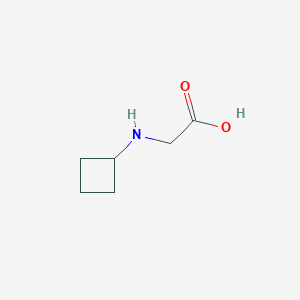
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)



